naphthalen-1-ylmethyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate
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Overview
Description
1-NAPHTHYLMETHYL 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOATE is a complex organic compound that features a naphthylmethyl group, a bromopyrazole moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-NAPHTHYLMETHYL 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOATE typically involves multiple steps:
Formation of the Bromopyrazole Moiety: The synthesis begins with the preparation of 4-bromo-1H-pyrazole.
Attachment of the Naphthylmethyl Group: The naphthylmethyl group is introduced through a Friedel-Crafts alkylation reaction, where naphthalene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the benzoic acid derivative with the bromopyrazole and naphthylmethyl intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-NAPHTHYLMETHYL 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom with an amine would yield an aminopyrazole derivative .
Scientific Research Applications
1-NAPHTHYLMETHYL 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-NAPHTHYLMETHYL 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOATE depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to their active sites and blocking substrate access.
Receptor Modulation: It may also modulate receptor activity by binding to receptor sites and altering their conformation or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-bromopyrazole: A simpler analog that lacks the naphthylmethyl and benzoate groups.
Naphthylmethyl Benzoate: A compound that contains the naphthylmethyl and benzoate groups but lacks the bromopyrazole moiety.
Uniqueness
1-NAPHTHYLMETHYL 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOATE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C22H17BrN2O2 |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
naphthalen-1-ylmethyl 3-[(4-bromopyrazol-1-yl)methyl]benzoate |
InChI |
InChI=1S/C22H17BrN2O2/c23-20-12-24-25(14-20)13-16-5-3-8-18(11-16)22(26)27-15-19-9-4-7-17-6-1-2-10-21(17)19/h1-12,14H,13,15H2 |
InChI Key |
KJEZDXXTIVUHNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC(=O)C3=CC=CC(=C3)CN4C=C(C=N4)Br |
Origin of Product |
United States |
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